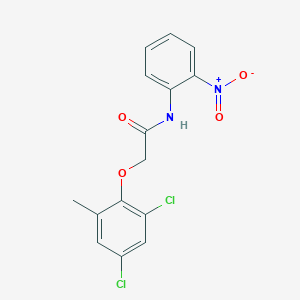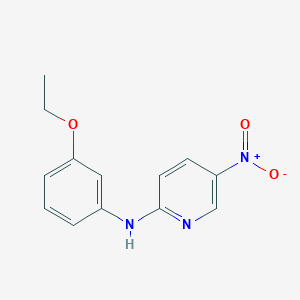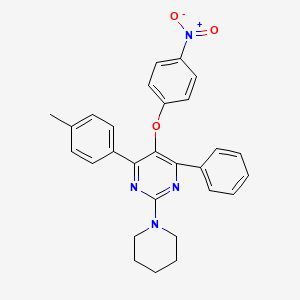![molecular formula C21H19BrN2O2 B5217562 1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide](/img/structure/B5217562.png)
1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide, also known as BzATP, is a purinergic receptor agonist that is commonly used in scientific research. This compound is used to study the ATP-gated ion channels P2X receptors, which play a critical role in various physiological processes, including neurotransmission, inflammation, and pain perception.
作用機序
1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide acts as an agonist of P2X receptors, which are ATP-gated ion channels that mediate fast synaptic transmission in the nervous system and signal transduction in non-neuronal cells. When 1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide binds to P2X receptors, it induces a conformational change that opens the channel pore, allowing the influx of cations such as calcium and sodium. This leads to depolarization of the membrane potential and the initiation of downstream signaling pathways.
Biochemical and Physiological Effects:
1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide has been shown to have various biochemical and physiological effects, depending on the type and expression level of the P2X receptor subtypes. For example, activation of P2X7 receptors by 1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide can induce the release of pro-inflammatory cytokines and chemokines, leading to inflammation and immune responses. Activation of P2X4 receptors by 1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide can modulate synaptic plasticity and pain perception in the nervous system.
実験室実験の利点と制限
1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide has several advantages for lab experiments, including its high potency and selectivity for P2X receptors, its ability to activate both homomeric and heteromeric receptor subtypes, and its compatibility with various experimental techniques such as patch-clamp electrophysiology and calcium imaging. However, 1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide also has some limitations, such as its potential cytotoxicity and non-specific effects at high concentrations, and its inability to discriminate between different P2X receptor subtypes in some experimental conditions.
将来の方向性
There are several future directions for research on 1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide and P2X receptors. One direction is to investigate the role of P2X receptors in various pathological conditions such as chronic pain, neurodegenerative diseases, and cancer. Another direction is to develop more selective and potent agonists and antagonists of P2X receptors for therapeutic applications. Additionally, the structural and functional properties of P2X receptors can be further elucidated using advanced techniques such as cryo-electron microscopy and optogenetics.
合成法
1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide can be synthesized through a multistep process that involves the reaction of 4-aminobenzoyl chloride with 2-oxo-2-(2-pyridyl)ethyl bromide in the presence of a base. The resulting intermediate is then reacted with methyl iodide to yield the final product, 1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide.
科学的研究の応用
1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide is commonly used in scientific research to study the function and pharmacology of P2X receptors. These receptors are expressed in various tissues and cells, including neurons, glial cells, immune cells, and epithelial cells. 1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide is used to activate P2X receptors in vitro and in vivo, allowing researchers to investigate the physiological and pathological roles of these receptors.
特性
IUPAC Name |
N-[4-[2-(2-methylpyridin-1-ium-1-yl)acetyl]phenyl]benzamide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2.BrH/c1-16-7-5-6-14-23(16)15-20(24)17-10-12-19(13-11-17)22-21(25)18-8-3-2-4-9-18;/h2-14H,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOBXGVGMXNFMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[N+]1CC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[4-(Benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5217503.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]ethanamine](/img/structure/B5217506.png)

![1-(3-chloro-4-methylphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5217517.png)
![5-acetyl-4-(4-chlorophenyl)-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5217521.png)
![N,N'-bis{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}isophthalamide](/img/structure/B5217530.png)
![1,2-dimethyl-4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)piperazine](/img/structure/B5217533.png)
![N-{2-[(4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide](/img/structure/B5217546.png)


![2-(3-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5217571.png)
![N-{1-[1-(cyclopropylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5217572.png)
![3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine](/img/structure/B5217585.png)